![molecular formula C15H23NO3 B2693238 N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide CAS No. 2411217-66-6](/img/structure/B2693238.png)
N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide, commonly known as CPMM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CPMM is a synthetic compound that belongs to the class of spirolactam compounds. It has been found to possess various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and pharmaceuticals.
作用机制
The mechanism of action of CPMM is not yet fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. CPMM has also been found to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase, which are involved in the replication and transcription of DNA.
Biochemical and Physiological Effects:
CPMM has been found to possess various biochemical and physiological effects. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, CPMM has also been found to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics. CPMM has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
CPMM has several advantages and limitations for lab experiments. One of the significant advantages of CPMM is its potential use in the development of new drugs for the treatment of various diseases. Additionally, CPMM has been found to possess various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine and pharmaceuticals. However, one of the limitations of CPMM is its relatively complex synthesis method, which can make it challenging to produce in large quantities.
未来方向
There are several future directions for the research on CPMM. One of the significant future directions is to further investigate the mechanism of action of CPMM to gain a better understanding of its potential use in the development of new drugs. Additionally, further research is needed to determine the optimal dosage and administration of CPMM in various disease models. Finally, future research should also focus on the development of new synthesis methods for CPMM to make it more accessible for further research.
合成方法
CPMM can be synthesized using various methods, including the reaction of cyclopropylmethylamine with 3-(chloromethyl)-1,4-dioxaspiro[4.4]nonane followed by the reaction with prop-2-enoyl chloride. The compound can also be synthesized by reacting cyclopropylmethylamine with 3-(chloromethyl)-1,4-dioxaspiro[4.4]nonane followed by the reaction with prop-2-enal.
科学研究应用
CPMM has been found to possess various scientific research applications. One of the significant applications of CPMM is in the field of medicinal chemistry, where it has been used as a potential drug candidate for the treatment of various diseases. CPMM has been found to exhibit antitumor activity, making it a promising candidate for further research in the field of oncology. Additionally, CPMM has also been found to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-(cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-14(17)16(9-12-5-6-12)10-13-11-18-15(19-13)7-3-4-8-15/h2,12-13H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVHHOKNAYZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CC1)CC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

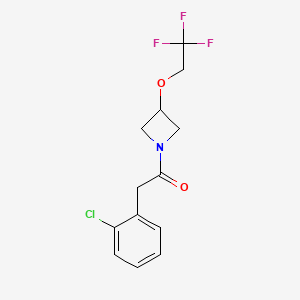
![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)
![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2693160.png)
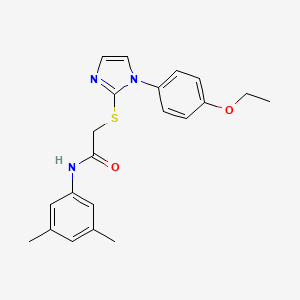
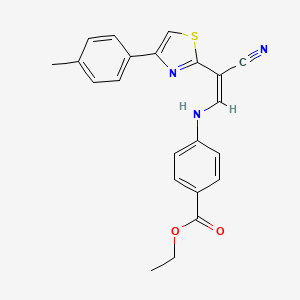
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)
![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)
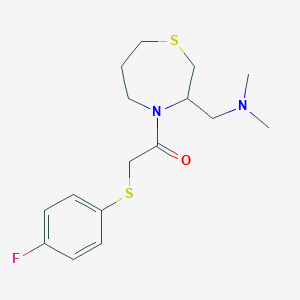
![N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2693169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)
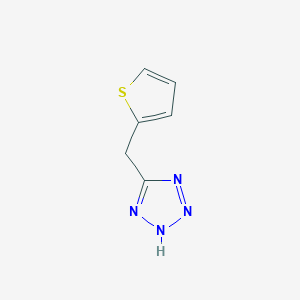
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2693175.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2693178.png)